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molecular formula C16H13NO2 B8747252 7-(Benzyloxy)-1H-indole-4-carbaldehyde CAS No. 84639-90-7

7-(Benzyloxy)-1H-indole-4-carbaldehyde

Cat. No. B8747252
M. Wt: 251.28 g/mol
InChI Key: OZABZEVAOKMZMQ-UHFFFAOYSA-N
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Patent
US05281593

Procedure details

Solid pyridinium dichromate (5.4 g., 15.5 mmol) was added in portions over 8 hours to a stirred solution of 7-benzyloxyindole-4-methanol (1.17 g, 4.6 mmol) in dichloromethane (30 ml). The dark mixture was stirred for a further 2 hours, filtered through a bed of silica and evaporated.
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
7-benzyloxyindole-4-methanol
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1.[CH2:22]([O:29][C:30]1[C:38]2[NH:37][CH:36]=[CH:35][C:34]=2[C:33]([CH2:39][OH:40])=[CH:32][CH:31]=1)[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>ClCCl>[CH2:22]([O:29][C:30]1[C:38]2[NH:37][CH:36]=[CH:35][C:34]=2[C:33]([CH:39]=[O:40])=[CH:32][CH:31]=1)[C:23]1[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1
Name
7-benzyloxyindole-4-methanol
Quantity
1.17 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=2C=CNC12)CO
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The dark mixture was stirred for a further 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a bed of silica
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=2C=CNC12)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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